molecular formula C13H11BrN2O B5692717 2-(4-bromophenyl)-N-(pyridin-4-yl)acetamide

2-(4-bromophenyl)-N-(pyridin-4-yl)acetamide

Cat. No.: B5692717
M. Wt: 291.14 g/mol
InChI Key: WTFZXDZFEOQVHG-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(pyridin-4-yl)acetamide is an organic compound that features a bromophenyl group and a pyridinyl group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(pyridin-4-yl)acetamide typically involves the following steps:

    Formation of 4-bromophenylacetic acid: This can be achieved by bromination of phenylacetic acid using bromine in the presence of a catalyst.

    Amidation Reaction: The 4-bromophenylacetic acid is then reacted with pyridin-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another group.

    Oxidation Reactions: Products include oxidized forms of the compound, such as carboxylic acids.

    Reduction Reactions: Products include reduced forms of the compound, such as alcohols.

Scientific Research Applications

2-(4-bromophenyl)-N-(pyridin-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl and pyridinyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(pyridin-4-yl)acetamide
  • 2-(4-fluorophenyl)-N-(pyridin-4-yl)acetamide
  • 2-(4-methylphenyl)-N-(pyridin-4-yl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(pyridin-4-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated or substituted derivatives. The bromine atom can also participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.

Properties

IUPAC Name

2-(4-bromophenyl)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-11-3-1-10(2-4-11)9-13(17)16-12-5-7-15-8-6-12/h1-8H,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFZXDZFEOQVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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